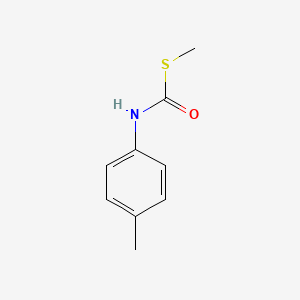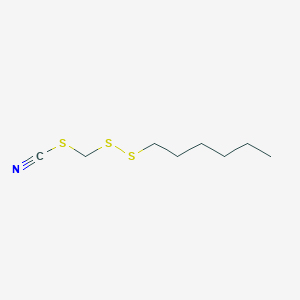![molecular formula C21H22ClNO B14584296 6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one CAS No. 61297-83-4](/img/structure/B14584296.png)
6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butyl, chlorophenylmethyl, and methyl groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
科学的研究の応用
6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl, chlorophenylmethyl, and methyl groups differentiate it from other quinoline derivatives, potentially leading to unique applications and effects.
特性
CAS番号 |
61297-83-4 |
|---|---|
分子式 |
C21H22ClNO |
分子量 |
339.9 g/mol |
IUPAC名 |
6-butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C21H22ClNO/c1-3-4-5-16-8-11-20-19(13-16)15(2)12-21(24)23(20)14-17-6-9-18(22)10-7-17/h6-13H,3-5,14H2,1-2H3 |
InChIキー |
XIYHDRXSGGOWTD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(C=C1)N(C(=O)C=C2C)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


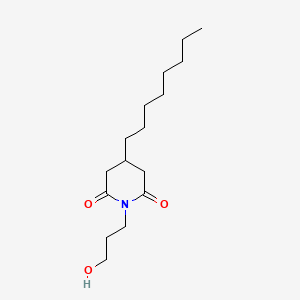


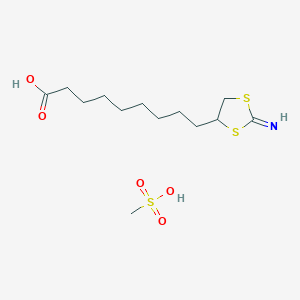


![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
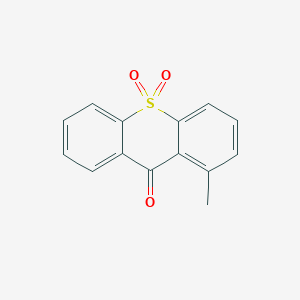
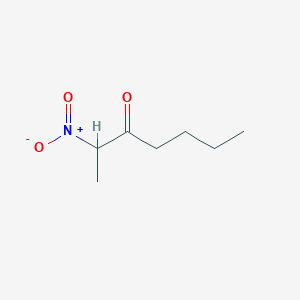
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)
